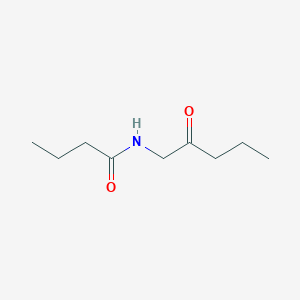

N-(2-Oxopentyl)butanamide

説明

N-(2-Oxopentyl)butanamide is a ketone-containing amide derivative characterized by a pentyl chain substituted with a carbonyl group at the 2-position, linked to a butanamide backbone. The presence of the oxo group in the alkyl chain enhances its electrophilicity, making it a candidate for nucleophilic additions or condensation reactions. Applications may span organic synthesis intermediates, pharmaceutical precursors, or analytical standards, though further research is needed to confirm these uses.

特性

CAS番号 |

142821-34-9 |

|---|---|

分子式 |

C9H17NO2 |

分子量 |

171.24 g/mol |

IUPAC名 |

N-(2-oxopentyl)butanamide |

InChI |

InChI=1S/C9H17NO2/c1-3-5-8(11)7-10-9(12)6-4-2/h3-7H2,1-2H3,(H,10,12) |

InChIキー |

IXJHBMWGEYWEDS-UHFFFAOYSA-N |

SMILES |

CCCC(=O)CNC(=O)CCC |

正規SMILES |

CCCC(=O)CNC(=O)CCC |

同義語 |

Butanamide, N-(2-oxopentyl)- |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-Oxopentyl)butanamide with three closely related compounds, emphasizing synthesis, structural features, and functional roles.

N-Butyl-3-oxo-butanamide

- Structure : Features a butyl group attached to the nitrogen of a 3-oxo-butanamide moiety.

- Synthesis : Prepared via reaction of diketene with 1-butylamine in benzene/water, yielding 89% after purification .

- Key Differences : The oxo group is at the 3-position (vs. 2-position in this compound), and the alkyl chain is shorter (butyl vs. pentyl). This positional variance may alter tautomerization kinetics and reactivity.

- Applications : Serves as a precursor for α-oxoketene S,S-acetals, which are intermediates in heterocyclic chemistry .

3-Oxo-2-Phenylbutanamide

- Structure : Contains a phenyl group at the 2-position and a 3-oxo group on the butanamide backbone.

- Synthesis : Used as an analytical reference standard; prepared via methods analogous to acetoacetamide derivatives .

- Key Differences : The aromatic phenyl group introduces steric and electronic effects absent in this compound. The phenyl moiety enhances rigidity and may influence binding in biological systems.

- Applications : Recognized as a precursor in amphetamine synthesis, highlighting the role of ketone-containing amides in illicit drug manufacturing .

Pharmacopeial Butanamide Derivatives

- Examples : Complex stereoisomers such as (R)-N-[(2S,4S,5S)-5-(substituted)phenylhexan-2-yl]-3-methyl-2-oxo-tetrahydropyrimidinyl butanamide .

- Key Differences: These derivatives exhibit intricate stereochemistry (e.g., R/S configurations) and additional functional groups (e.g., hydroxy, dimethylphenoxy), which are absent in this compound. Such features are critical for receptor binding in pharmaceutical contexts.

- Applications : Designed for high-affinity interactions in drug candidates, likely targeting enzymes or receptors in metabolic pathways .

Comparative Data Table

Research Implications and Gaps

- Reactivity: The 2-oxo group in this compound may favor enolate formation over 3-oxo analogs, enabling unique alkylation or cyclization pathways.

- Synthesis Optimization : Methods from N-butyl-3-oxo-butanamide synthesis (e.g., diketene-amine reactions ) could be adapted for this compound, though pentylamine availability and steric effects may require adjustments.

- Pharmacological Potential: Unlike pharmacopeial derivatives , the lack of stereocenters in this compound limits its direct drug applicability but suggests utility in simpler bioactive scaffolds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。